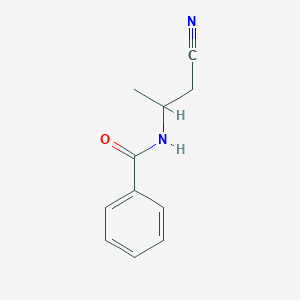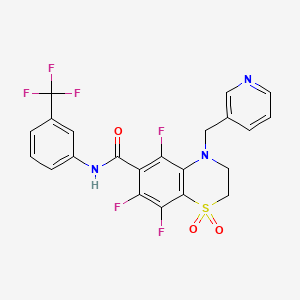
C22H15F6N3O3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H15F6N3O3S is a small molecule drug developed by Henan University. It is primarily researched for its potential therapeutic applications, particularly in the treatment of infectious diseases such as Staphylococcus aureus infections . This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may include the use of aromatic amines and fluorinated aromatic compounds.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of C22H15F6N3O3S would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
C22H15F6N3O3S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
C22H15F6N3O3S: has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is focused on its therapeutic potential, particularly in treating infectious diseases and certain types of cancer.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of C22H15F6N3O3S involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit key enzymes or proteins involved in the growth and proliferation of infectious agents such as Staphylococcus aureus. This inhibition disrupts essential cellular processes, leading to the death of the pathogen .
Comparison with Similar Compounds
C22H15F6N3O3S: can be compared with other similar compounds based on its structure and biological activities. Some similar compounds include:
C22H15F6N3O3: A structurally similar compound with slight variations in functional groups.
C22H15F6N3O3S2: Another related compound with additional sulfur atoms.
C22H15F6N3O4S: A compound with an extra oxygen atom, affecting its reactivity and biological activity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H15F6N3O3S |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
5,7,8-trifluoro-1,1-dioxo-4-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C22H15F6N3O3S/c23-16-15(21(32)30-14-5-1-4-13(9-14)22(26,27)28)17(24)19-20(18(16)25)35(33,34)8-7-31(19)11-12-3-2-6-29-10-12/h1-6,9-10H,7-8,11H2,(H,30,32) |
InChI Key |
GTFHIKIAIVQZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(N1CC3=CN=CC=C3)C(=C(C(=C2F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


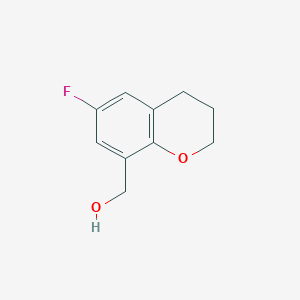
![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)
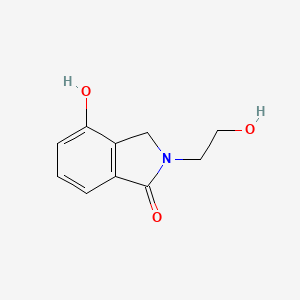
![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)

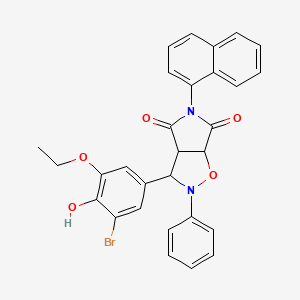
silane](/img/structure/B12628479.png)
![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
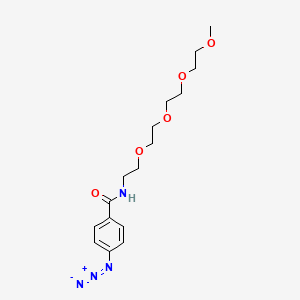

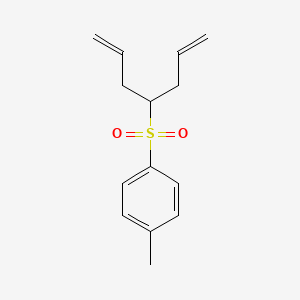
![7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate](/img/structure/B12628505.png)
